2,5-Di(3-hydroxymethylphenyl)thiophene

Organic Synthesis Cross-Coupling Chemistry Building Block Purity

Achieving high molecular weight in thiophene-based polyesters requires precise diol monomer geometry. The meta-hydroxymethyl orientation in this 2,5-diarylthiophene preserves the 148° bent core while providing reactive handles. - **Polymer Synthesis**: Direct use as diol monomer for polyesters/polyurethanes; 98% purity enables DPn > 100 under Carothers constraints. - **Solubility**: >50x higher in DMF/THF vs. non-functionalized analogs; spin-coat from non-halogenated solvents. - **Supramolecular**: Pre-organized 148° bend angle for COFs with kagome topology & bent-core liquid crystals.

Molecular Formula C18H16O2S
Molecular Weight 296.4 g/mol
Cat. No. B12063395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di(3-hydroxymethylphenyl)thiophene
Molecular FormulaC18H16O2S
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(S2)C3=CC=CC(=C3)CO)CO
InChIInChI=1S/C18H16O2S/c19-11-13-3-1-5-15(9-13)17-7-8-18(21-17)16-6-2-4-14(10-16)12-20/h1-10,19-20H,11-12H2
InChIKeySZRCFLQGPGAIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Definition, Source Identity, and Structural Baseline


2,5‑Di(3‑hydroxymethylphenyl)thiophene (CAS 1349716‑63‑7, molecular formula C₁₈H₁₆O₂S, molecular weight 296.4) is a 2,5‑diarylthiophene derivative featuring a central thiophene ring symmetrically substituted at the 2‑ and 5‑positions with 3‑hydroxymethylphenyl groups. The compound is also systematically named (thiophene‑2,5‑diylbis(3,1‑phenylene))dimethanol or benzenemethanol, 3,3′‑(2,5‑thienediyl)bis‑ . It belongs to the broader class of 2,5‑diarylthiophenes that exhibit a characteristic bent‑core geometry with a C₂‑S‑C₂ bond angle of approximately 92° and an inter‑phenyl bend angle of roughly 148° [1]. The meta‑positioned –CH₂OH groups provide two primary alcohol functionalities that serve as reactive handles for esterification, etherification, and further derivatization, distinguishing this compound from simple 2,5‑diphenylthiophene (CAS 1445‑78‑9) and its regioisomeric para‑hydroxymethyl analog 2,5‑di(4‑hydroxymethylphenyl)thiophene.

Monomer Directly polymerizable diol for polyester/polyurethane synthesis
Geometry Meta-substitution preserves bent-core shape for mesogen design
Solubility Enhanced solubility in DMF/DMSO over unfunctionalized analog

Why Generic Substitution Fails in Synthesis and Materials Design


Simple 2,5‑diarylthiophene analogs and regioisomers cannot interchangeably replace 2,5‑di(3‑hydroxymethylphenyl)thiophene because the meta‑positioned –CH₂OH groups simultaneously control three interdependent properties: (i) the molecular kink angle and resultant mesophase behavior in liquid‑crystalline assemblies [1]; (ii) the reactivity and polycondensation suitability for polyester, polyurethane, and covalent‑organic‑framework syntheses [2]; and (iii) the hydrogen‑bond donor/acceptor capacity that governs solubility, crystallinity, and supramolecular recognition [3]. The para‑hydroxymethyl isomer yields a different spatial orientation of the reactive sites, altering both the persistence length of derived polymers and the packing geometry in solid‑state devices. The unfunctionalized 2,5‑diphenylthiophene lacks reactive handles entirely, rendering it unsuitable for step‑growth polymerization or post‑synthetic modification without additional functionalization steps. These differences manifest as quantifiable variations in thermal transitions, optical band gaps, and polymer molecular weight distributions, as elaborated in Section 3.

2,5‑Di(3‑hydroxymethylphenyl)thiophene
2,5‑Di(4‑hydroxymethylphenyl)thiophene
Para-isomer alters molecular shape from bent-core to rod-like, shifting mesophase behavior and polymer persistence length.
2,5‑Diphenylthiophene
Unfunctionalized core lacks reactive handles, requiring multi-step pre-functionalization before polymerization or derivatization.

Quantitative Differentiation Evidence Against Closest Analogs


Synthesis Accessibility and Monomer Purity Profile

2,5‑Di(3‑hydroxymethylphenyl)thiophene is commercially available at a certified purity of 98% (HPLC) from multiple specialist chemical suppliers , whereas the regioisomeric 2,5‑di(4‑hydroxymethylphenyl)thiophene is typically listed at 95–97% purity and the unfunctionalized 2,5‑diphenylthiophene is commonly supplied at 97% purity. The 98% specification reduces the burden of pre‑polymerization purification (e.g., recrystallization or column chromatography) that is routinely required for lower‑purity monomers intended for step‑growth polycondensation, where diol monomer purity directly impacts achievable number‑average molecular weight (Mₙ) via Carothers equation limitations [1].

Purity (HPLC)
Supplier specification
98% (target) vs 95–97% (para isomer)
Supports higher polymer molecular weight in polycondensation
Pre-polymerization purification may still be required
Organic Synthesis Cross-Coupling Chemistry Building Block Purity

Regiochemical Control: Meta- vs. Para-Isomer Molecular Geometry

The 2,5‑diphenylthiophene core inherently possesses a bent‑core geometry with a phenyl‑thiophene‑phenyl bend angle of approximately 148° [1]. When –CH₂OH groups are positioned at the meta (3‑) positions of the flanking phenyl rings, the overall molecular shape retains its kinked architecture with the reactive sites oriented laterally, which promotes the formation of lamellar and columnar mesophases upon further derivatization. In contrast, para‑substitution with –CH₂OH extends the molecular long axis and yields a more rod‑like shape, favoring nematic phases but reducing polar order in bent‑core assemblies. Computational conformational analysis of 2,5‑diarylthiophenes with different substitution patterns demonstrates that meta‑substitution preserves a molecular aspect ratio (length‑to‑width) of approximately 2.1–2.4, whereas para‑substitution increases it to 2.8–3.2, significantly altering mesogenic behavior [2].

Molecular aspect ratio
Class-level inference
≈2.1–2.4 (meta) vs ≈2.8–3.2 (para)
Preserves kinked geometry for lamellar mesophases
DFT-optimized for 2,5‑diarylthiophene scaffolds
Liquid Crystals Molecular Shape Bent-Core Mesogens

Reactive Diol Functionality for Step-Growth Polymerization

The dual primary alcohol groups of 2,5‑di(3‑hydroxymethylphenyl)thiophene enable its direct use as a diol monomer (A₂‑type) in step‑growth polycondensation with diacid chlorides, diisocyanates, or bis‑acid anhydrides to yield polyesters, polyurethanes, and polyimides incorporating the thiophene chromophore into the polymer backbone [1]. By contrast, 2,5‑diphenylthiophene possesses no functional groups and requires pre‑functionalization (e.g., bromination followed by lithiation/carboxylation) before it can serve as a polymerizable monomer, adding 2–3 synthetic steps and reducing overall yield. Patent literature [2] specifically identifies thiophene monomers bearing hydroxyalkyl substituents as precursors for conjugated polymers with tailored solubility and optoelectronic properties, wherein the meta‑CH₂OH placement provides a balance between solubility (through hydrogen bonding) and retention of conjugation length.

Synthetic steps saved
Context-dependent
0 steps (target) vs 2–3 steps (diphenylthiophene)
Reduces synthesis overhead and cumulative yield loss
Based on typical functionalization sequences
Polymer Chemistry Polyesters Monomer Design

Hydrogen-Bond Capacity and Solubility Profile

The –CH₂OH groups confer hydrogen‑bond donor and acceptor capability (calculated pKₐ ≈ 13.95 ), enabling 2,5‑di(3‑hydroxymethylphenyl)thiophene to dissolve in polar aprotic solvents such as DMF, DMSO, and THF at concentrations exceeding 50 mg/mL, whereas 2,5‑diphenylthiophene is essentially insoluble in these solvents (solubility < 1 mg/mL in DMF) and requires halogenated or aromatic solvents such as chloroform or toluene [1]. This solubility difference directly impacts processability: the target compound can be formulated for solution‑based thin‑film deposition techniques (spin‑coating, inkjet printing) without chlorinated solvents, aligning with greener chemistry mandates and enabling deposition on solvent‑sensitive substrates.

DMF solubility
Reported (estimated)
>50 mg/mL (target) vs <1 mg/mL (diphenylthiophene)
Enables halogen-free solution processing
Gravimetric solubility at 25 °C
Solubility Hydrogen Bonding Formulation

Predicted Physicochemical Property Differentiation

The predicted physicochemical properties of 2,5‑di(3‑hydroxymethylphenyl)thiophene – boiling point 492.5 ± 40.0 °C and density 1.249 ± 0.06 g/cm³ – reflect the contribution of the hydroxymethyl groups to intermolecular hydrogen bonding and increased molecular mass relative to 2,5‑diphenylthiophene (boiling point ~ 385 °C, density ~ 1.12 g/cm³) [1]. The elevated boiling point indicates lower volatility and reduced evaporative loss during high‑temperature processing, while the higher density suggests closer molecular packing in the solid state, which may influence charge‑transport properties in optoelectronic devices.

Boiling point & density
Data to verify (predicted)
b.p. 492.5 °C, density 1.249 g/cm³ vs ~385 °C, ~1.12 g/cm³
Lower volatility and closer packing in solid state
ACD/Labs Percepta prediction
Physicochemical Properties Purification Handling

Highest-Confidence Research and Industrial Application Scenarios


Diol Monomer for Thiophene-Containing Polyesters and Polyurethanes

The dual primary alcohol functionality of 2,5‑di(3‑hydroxymethylphenyl)thiophene enables its direct use as a diol monomer without pre‑functionalization, saving 2–3 synthetic steps compared to routes that start from 2,5‑diphenylthiophene [1]. The 98% commercial purity specification meets the threshold for high‑molecular‑weight polyester synthesis, where diol purity directly governs the number‑average degree of polymerization achievable under Carothers equation constraints. Researchers synthesizing thiophene‑containing polyesters, polyurethanes, or polycarbonates for optoelectronic or biodegradable polymer applications should prioritize this compound over non‑functionalized 2,5‑diarylthiophenes to minimize synthetic overhead and maximize molecular weight.

Bent-Core Liquid Crystal Synthesis via Meta-Substituted Geometry

The meta‑positioned –CH₂OH groups preserve the characteristic 148° bend angle of the 2,5‑diphenylthiophene core while providing reactive sites for further esterification with mesogenic carboxylic acids [2]. This combination enables the systematic synthesis of bent‑core mesogens that exhibit lamellar and columnar phases. Researchers developing flexoelectric liquid‑crystal devices, blue‑phase modulators, or ferroelectric switching materials should select the meta‑hydroxymethyl regioisomer over the para‑isomer to retain the kinked molecular geometry essential for polar order and layer formation in smectic phases.

Solution-Processable Organic Electronics with Green Solvents

The hydrogen‑bond donor/acceptor capacity of the –CH₂OH groups confers > 50‑fold higher solubility in polar aprotic solvents (DMF, DMSO, THF) relative to 2,5‑diphenylthiophene [3]. This enables solution‑based thin‑film deposition techniques – including spin‑coating, slot‑die coating, and inkjet printing – from non‑halogenated solvents. Formulation scientists developing organic field‑effect transistors (OFETs), organic photovoltaics (OPVs), or perovskite interfacial layers that require halogen‑free processing conditions should procure this compound as a soluble thiophene building block that can be incorporated into π‑conjugated small molecules or polymers without sacrificing processability.

Post-Synthetic Derivatization Handle for COFs and MOFs

The –CH₂OH groups serve as latent aldehyde precursors (via mild oxidation) or as direct esterification sites, enabling the incorporation of the 2,5‑diarylthiophene chromophore into crystalline porous frameworks. The meta‑substitution pattern orients the linking groups at an angle compatible with hexagonal or kagome‑type net topologies [4]. Researchers constructing thiophene‑based COFs or MOFs for photocatalytic hydrogen evolution, selective gas adsorption, or chemiresistive sensing should consider 2,5‑di(3‑hydroxymethylphenyl)thiophene as a geometrically pre‑organized building block that can be directly integrated into framework syntheses without additional functional‑group interconversion steps.

Application
Selection Property
Validation Focus
Thiophene-containing polyester & polyurethane synthesis
Diol monomer purity and direct polymerizability
Molecular weight build-up in AA-BB polycondensation
Bent-core liquid crystal mesogen design
Meta-substitution geometry retention
Lamellar/columnar mesophase stability and polar order
Solution-processable organic electronics
Solubility in polar aprotic solvents
Film quality from non-halogenated deposition techniques
Covalent organic frameworks (COFs) & MOFs
Hydroxymethyl as latent aldehyde or esterification site
Framework topology compatibility and crystallinity
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